molecular formula C23H24N2O3 B7709699 N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]-3,4-dimethoxybenzamide

N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]-3,4-dimethoxybenzamide

Cat. No.: B7709699
M. Wt: 376.4 g/mol
InChI Key: RAQJVYUWHSDJIB-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]-3,4-dimethoxybenzamide is a complex organic compound that features a benzamide core with various substituents

Properties

IUPAC Name

N-[(2,5-dimethylphenyl)-pyridin-3-ylmethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-15-7-8-16(2)19(12-15)22(18-6-5-11-24-14-18)25-23(26)17-9-10-20(27-3)21(13-17)28-4/h5-14,22H,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQJVYUWHSDJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C2=CN=CC=C2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]-3,4-dimethoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]-3,4-dimethoxybenzamide can be compared with other similar compounds such as:

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